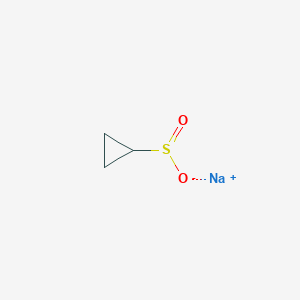![molecular formula C22H22BrN B1388423 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide CAS No. 884863-08-5](/img/structure/B1388423.png)
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Übersicht
Beschreibung
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide (TMBIB) is an organic compound that is widely used in scientific research. It is a member of the benz[e]indolium family of compounds and is known for its unique properties. TMBIB has been studied for its potential applications in drug synthesis, biochemical studies, and physiological effects.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been studied for its potential applications in scientific research. It has been used in drug synthesis, as a fluorescent probe for the detection of aldehydes, and as an inhibitor of enzymes. It has also been used in biochemical studies to study the effects of various compounds on cellular processes. Furthermore, it has been used in physiological studies to study the effects of various compounds on the body.
Wirkmechanismus
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide works by binding to certain molecules in the body, such as enzymes, receptors, or other proteins. Its binding activity is dependent on the structure of the molecule it is binding to. For example, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide binds to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This binding activity inhibits the enzyme’s activity, which leads to an increase in the levels of acetylcholine in the body.
Biochemische Und Physiologische Effekte
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been studied for its biochemical and physiological effects. In biochemical studies, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been shown to inhibit the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects. For example, acetylcholine is involved in the regulation of mood, memory, and learning, so an increase in acetylcholine levels can lead to improvements in these areas. In physiological studies, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable and non-toxic. Furthermore, it is soluble in a variety of solvents, including water. However, there are some limitations to its use in lab experiments. It is relatively expensive, and it may not be suitable for use in certain experiments due to its structure.
Zukünftige Richtungen
There are several potential future directions for the use of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide in scientific research. It could be used to develop new drugs and therapies for a variety of conditions. It could also be used to study the effects of various compounds on cellular processes, as well as their effects on the body. Additionally, it could be used to develop new fluorescent probes for the detection of aldehydes. Finally, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide could be used to develop new inhibitors of enzymes, which could be used to treat various diseases.
Eigenschaften
IUPAC Name |
3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOFPUHVNSZME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670471 | |
| Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide | |
CAS RN |
884863-08-5 | |
| Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)

![[1-(4-fluorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B1388348.png)
![[2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1388349.png)




![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)



